Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the isoxazole ring, and the piperidine ring. One common method involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the isoxazole ring: This involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: It is used in studies investigating the mechanisms of cell cycle arrest and apoptosis.
Chemical Biology: The compound serves as a tool for probing biological pathways involving the benzo[d][1,3]dioxole and isoxazole moieties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate involves its interaction with cellular targets that regulate the cell cycle and apoptosis. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound shares the benzo[d][1,3]dioxole moiety and is used in similar research applications.
Uniqueness
Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is unique due to the combination of the benzo[d][1,3]dioxole, isoxazole, and piperidine rings in a single molecule. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-24-19(23)12-4-6-21(7-5-12)18(22)10-14-9-16(27-20-14)13-2-3-15-17(8-13)26-11-25-15/h2-3,8-9,12H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMPAIPMONAMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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